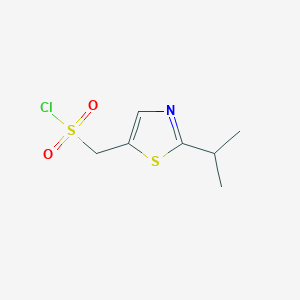

(2-Isopropylthiazol-5-yl)methanesulfonyl chloride

Description

(2-Isopropylthiazol-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative containing a thiazole ring substituted with an isopropyl group at the 2-position. The thiazole moiety is a five-membered heterocyclic ring with sulfur and nitrogen atoms, conferring unique electronic and steric properties. The methanesulfonyl chloride group (–SO₂Cl) is highly reactive, enabling applications in organic synthesis, particularly as an activating agent for nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2S2/c1-5(2)7-9-3-6(12-7)4-13(8,10)11/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYMXEJQKPXLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Isopropylthiazol-5-yl)methanesulfonyl chloride typically involves the reaction of (2-Isopropylthiazol-5-yl)methanesulfonyl chloride with thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

(2-Isopropylthiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: It can be hydrolyzed in the presence of water or aqueous bases to form the corresponding sulfonic acid.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and aqueous bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Isopropylthiazol-5-yl)methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Isopropylthiazol-5-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can then react with various nucleophiles to form the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is distinguished from simpler sulfonyl chlorides, such as methanesulfonyl chloride (CH₃SO₂Cl), by the presence of the 2-isopropylthiazole substituent. Key comparisons include:

Methanesulfonyl Chloride

- Structure : A simple aliphatic sulfonyl chloride.

- Reactivity : Highly reactive due to the electrophilic sulfur center; prone to hydrolysis in the presence of moisture .

- Applications : Widely used as a reagent for introducing mesyl (–SO₂CH₃) groups or activating hydroxyl groups in organic synthesis.

- Toxicity : Classified as acutely toxic (oral, dermal, inhalation), corrosive to skin/eyes, and hazardous to aquatic life .

(2-Isopropylthiazol-5-yl)methanesulfonyl Chloride

- Reactivity : The thiazole ring may stabilize intermediates via resonance, while the isopropyl group could slow hydrolysis compared to methanesulfonyl chloride.

- Applications : Likely specialized in synthesizing thiazole-containing bioactive molecules (e.g., antivirals, kinase inhibitors), as seen in related compounds .

- Toxicity : Data unavailable, but structural analogs suggest possible organ-specific toxicity due to thiazole metabolism.

Comparison with Other Thiazole Sulfonyl Chlorides

Examples include 2-methylthiazol-5-ylmethanesulfonyl chloride and 2-ethylthiazol-5-ylmethanesulfonyl chloride :

Key Research Findings

Reactivity : Methanesulfonyl chloride’s electrophilicity is well-documented, but the thiazole derivative’s reactivity may be modulated by the electron-withdrawing thiazole ring, enhancing stability in polar solvents .

Synthetic Utility : Thiazole sulfonyl chlorides are pivotal in constructing complex molecules, such as the compound in , which integrates a thiazole-methylureido pharmacophore .

Toxicity: Methanesulfonyl chloride requires stringent handling (e.g., corrosion-resistant containers, PPE) due to acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.